4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide belongs to a class of compounds being investigated for their potential as selective inhibitors of the Bcl-2 protein. [] Bcl-2 is an anti-apoptotic protein that plays a key role in regulating programmed cell death (apoptosis). Overexpression of Bcl-2 is implicated in various cancers and autoimmune diseases, making it a promising target for therapeutic intervention. This compound is specifically designed to bind to and inhibit the activity of Bcl-2, thereby promoting apoptosis in targeted cells.
The primary mechanism of action for 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide involves selective inhibition of the Bcl-2 protein. [] By binding to Bcl-2, this compound disrupts its ability to interact with pro-apoptotic proteins, ultimately leading to the activation of apoptotic pathways and cell death. The high selectivity of this compound for Bcl-2 over other members of the Bcl-2 protein family, such as Bcl-xL, is a key feature highlighted in the patent, suggesting a favorable safety profile by minimizing potential side effects. []
The primary application of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide, as described in the patent, is as a therapeutic agent for treating autoimmune diseases. [] Specifically, the patent mentions its potential use in treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. The rationale for this application stems from the compound's ability to selectively inhibit Bcl-2, which is overexpressed in immune cells involved in these autoimmune conditions.
By promoting apoptosis in these dysregulated immune cells, 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide offers a potential therapeutic strategy for suppressing the autoimmune response and alleviating disease symptoms. The patent also mentions the possibility of using this compound in combination with a binding protein to enhance its efficacy and target specificity. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6